N-cyclopropyl-1'-(3-fluorobenzyl)-1,4'-bipiperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-1'-(3-fluorobenzyl)-1,4'-bipiperidine-3-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is an inhibitory neurotransmitter in the central nervous system that plays a critical role in regulating neuronal excitability. The inhibition of GABA transaminase by CPP-115 leads to an increase in GABA levels in the brain, which can have a range of effects on behavior and cognition.
Wirkmechanismus
N-cyclopropyl-1'-(3-fluorobenzyl)-1,4'-bipiperidine-3-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA transaminase, N-cyclopropyl-1'-(3-fluorobenzyl)-1,4'-bipiperidine-3-carboxamide leads to an increase in GABA levels in the brain, which can have a range of effects on behavior and cognition. GABA is an inhibitory neurotransmitter that plays a critical role in regulating neuronal excitability.
Biochemical and Physiological Effects:
N-cyclopropyl-1'-(3-fluorobenzyl)-1,4'-bipiperidine-3-carboxamide has been shown to increase GABA levels in the brain, which can have a range of effects on behavior and cognition. GABA is an inhibitory neurotransmitter that plays a critical role in regulating neuronal excitability. The increase in GABA levels caused by N-cyclopropyl-1'-(3-fluorobenzyl)-1,4'-bipiperidine-3-carboxamide can lead to a reduction in seizure activity, as well as anxiolytic and antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopropyl-1'-(3-fluorobenzyl)-1,4'-bipiperidine-3-carboxamide has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of GABA transaminase, which makes it a useful tool for studying the role of GABA in various neurological and psychiatric disorders. However, N-cyclopropyl-1'-(3-fluorobenzyl)-1,4'-bipiperidine-3-carboxamide has some limitations, including its high cost and the complex synthesis process required to produce it.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclopropyl-1'-(3-fluorobenzyl)-1,4'-bipiperidine-3-carboxamide. One area of interest is the development of new drugs that target GABA transaminase. Another area of interest is the use of N-cyclopropyl-1'-(3-fluorobenzyl)-1,4'-bipiperidine-3-carboxamide in combination with other drugs to treat various neurological and psychiatric disorders. Additionally, further research is needed to fully understand the mechanisms of action of N-cyclopropyl-1'-(3-fluorobenzyl)-1,4'-bipiperidine-3-carboxamide and its effects on behavior and cognition.
Synthesemethoden
N-cyclopropyl-1'-(3-fluorobenzyl)-1,4'-bipiperidine-3-carboxamide is synthesized using a multi-step process that involves the coupling of various reagents to form the final product. The synthesis of N-cyclopropyl-1'-(3-fluorobenzyl)-1,4'-bipiperidine-3-carboxamide is a complex process that requires specialized knowledge and equipment. The synthesis of N-cyclopropyl-1'-(3-fluorobenzyl)-1,4'-bipiperidine-3-carboxamide has been described in detail in various scientific publications.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-1'-(3-fluorobenzyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied in preclinical models of various neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. In animal models, N-cyclopropyl-1'-(3-fluorobenzyl)-1,4'-bipiperidine-3-carboxamide has been shown to increase GABA levels in the brain and reduce seizure activity. N-cyclopropyl-1'-(3-fluorobenzyl)-1,4'-bipiperidine-3-carboxamide has also been shown to have anxiolytic and antidepressant effects in animal models.
Eigenschaften
IUPAC Name |
N-cyclopropyl-1-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30FN3O/c22-18-5-1-3-16(13-18)14-24-11-8-20(9-12-24)25-10-2-4-17(15-25)21(26)23-19-6-7-19/h1,3,5,13,17,19-20H,2,4,6-12,14-15H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYIABVHINHIKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)CC3=CC(=CC=C3)F)C(=O)NC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-1'-(3-fluorobenzyl)-1,4'-bipiperidine-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.